molecular formula C29H35N3O8 B14112566 1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2S,4R)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate

1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2S,4R)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate

Cat. No.: B14112566
M. Wt: 553.6 g/mol
InChI Key: PTEYJHPEZRFGFI-KOSHJBKYSA-N
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Description

1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2S,4R)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate is a complex organic compound that features a fluorenylmethyl group, a methyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2S,4R)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The fluorenylmethyl group is often introduced using fluorenylmethoxycarbonyl chloride (FMOC-Cl) in the presence of a base such as triethylamine. The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2S,4R)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2S,4R)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2S,4R)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The fluorenylmethyl group can act as a protecting group, preventing unwanted reactions at certain sites. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Properties

Molecular Formula

C29H35N3O8

Molecular Weight

553.6 g/mol

IUPAC Name

1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2S,4R)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C29H35N3O8/c1-29(2,3)40-27(35)31-14-13-30-26(34)39-18-15-24(25(33)37-4)32(16-18)28(36)38-17-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,18,23-24H,13-17H2,1-4H3,(H,30,34)(H,31,35)/t18-,24+/m1/s1

InChI Key

PTEYJHPEZRFGFI-KOSHJBKYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCNC(=O)O[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)OC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC

Origin of Product

United States

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